molecular formula C21H24N2O B1348312 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 59009-70-0

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1348312
CAS No.: 59009-70-0
M. Wt: 320.4 g/mol
InChI Key: VDPCIZXWEQHOJC-UHFFFAOYSA-N
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Description

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound with a unique structure that includes two benzyl groups and a diazabicyclo nonane core.

Mechanism of Action

Preparation Methods

The synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the Mannich condensation reaction. This reaction includes the interaction of piperidones with formaldehyde and primary amines under controlled conditions . The process can be summarized as follows:

    Starting Materials: Piperidones, formaldehyde, and primary amines.

    Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the condensation.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .

Scientific Research Applications

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new analgesics and other therapeutic agents due to its unique structure and potential biological activity.

    Biological Studies: The compound is used in studies related to its interaction with biological targets, such as opioid receptors, to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as a building block in various chemical processes.

Comparison with Similar Compounds

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:

    3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: This compound has acetyl groups instead of benzyl groups, leading to different chemical and biological properties.

    2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one: These derivatives have aryl groups at positions 2 and 4, which can significantly alter their interaction with biological targets and their overall activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting conformational rigidity, which can influence its biological activity and potential therapeutic applications .

Properties

IUPAC Name

3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCIZXWEQHOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327178
Record name 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59009-70-0
Record name 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction scheme C using 1-benzyl-4-piperidone (25) in a manner closely analogous to the previous reactions scheme A which used 4-selenanone as a reactant. As illustrated, the aryl amine (again benzylamine) and paraformaldehyde react in the presence of glacial acetic acid and methanol to produce the N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (26). This diazabicyclo[3.3.1]nonan-9-one (26) is then converted to one of three derivatives by one of three separate reaction pathways. Using perchloric acid in benzene and 3 Å molecular sieve with methanol, the hydroperchlorate amine salt of the 9,9-dimethoxy derivative (27) is produced. The use of perchloric acid in an aqueous media produces the hydroperchlorate amine salt of the 9,9-dihydroxy derivative (28). And, in a manner analogous to the reaction scheme A, a sequential reduction using hydrazine hydrate in triethylene glycol and potassium hydroxide followed by perchloric acid in benzene produces the hydroperchlorate tertiary amine salt of the reduced form of the diazabicyclo[3.3.1]nonane (29). ##STR16##
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aryl amine
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that disclosed in U.S. Pat. No. 3,962,449, a three-necked, 50-mL, round-bottomed flask was fitted with a dropping funnel (60 mL), a condenser with an N2 inlet, a heating mantle, and a magnetic stirrer. This flask was charged with a solution of benzylamine (2.68 g, 25.0 mmol) and glacial acetic acid (1.54 g, 25.8 mmol) in methanol (25 mL). To this solution was added paraformaldehyde (1.58 g, 52.5 mmol); then the apparatus was flushed with N2 and the mixture was brought to reflux with stirring. After 15 min, a solution of 1-benzyl-4-piperidone (4.73 g, 25.0 mmol) and glacial acetic acid (1.50 g, 25.0 mmol) in methanol (18 mL) was added over 0.5 hours. The resulting orange solution was then boiled at reflux for an additional 9.5 hours. The mixture was then cooled to room temperature and the solvent was evaporated (aspirator) to give an orange oil. Water (50 mL) and KOH pellets (85%, 3.30 g, 50.0 mmol) was added, and the resulting oily, orange suspension was extracted (CH2Cl2, 3×50 mL). The organic extracts were combined and dried (MgSO4, overnight). Filtration of the mixture followed by evaporation (aspirator) afforded an orange oil which was vacuum distilled (8×10-7 mm Hg, diffusion pump). At 106°-108° C. there was collected a colorless oil (0.36 g), the 13C NMR of which was identical to 1-benzyl-4-piperidone. A second fraction (bp 180°-205° C.) was collected as a yellow oil but with substantial decomposition of the residue. This second fraction was redistilled (180°-185° C., 1.0×10-6 mm Hg) to yield again a yellow oil. This oil was dissolved in hot Skelly B (80 mL) and, upon cooling to -10° C., pure N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (2.53 g, 31.6%) was precipitated as a white solid: mp 61°-63° C. (literature 70°-71° C.). The compound was used in the next step without further purification. The spectroscopic data for this compound were: IR (KBr) cm-1 2963, 2822, 1738, 1721, 748, 703 1H NMR (DCCl3) δ2.52 [br s, 2H, H(1,5)], 2.77, 278 [two d, J=10.7 Hz, 4H, H(2,4,6,8)ax], 3.00 [br d, J=10.5 Hz, 4H, H(2,4,6,8)eq], 3.53 [s, 4H, ArCH2 ], 7.23-7.30 [m, 10H, ArH]; 13C NMR (DCCl3) ppm 46.7 [d, C(1,5)], 58.01 [t, C(2,4,6,8)], 61.1 [t, ArCH2 ], 126.90 [d, p-ArC], 128.02 [d, o- or m-ArC], 128.53 [d, m- or o-ArC] 138.02 [s, i-ArC], 214.0 [s, C(9)]; 15N NMR (DCCl3) ppm 39.25 [N(3,7)].
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2.68 g
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Synthesis routes and methods III

Procedure details

In a minor modification of the previous procedure, a solution of 1-benzyl-4-piperidone (4.73 g, 25.0 mmol) and glacial acetic acid (1.50 g, 25.0 mmol) in methanol (25 mL) was added as before to a boiling mixture of paraformaldehyde (6.00 g, 200 mmol), glacial acetic acid (1.62 g, 27.0 mmol), benzylamine (2.68 g, 25.0 mmol), and methanol (100 mL). The reaction time was 24 hours and the aqueous workup was as described previously. Instead of the distillation described, the crude oil from the workup was then digested in Skelly B (300 mL) on a steam bath for 0.5 hours. The hot supernatant was decanted from the yellow residue and evaporated (aspirator followed by vacuum pump, room temperature 0.02 mm Hg, 20 min). This afforded N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (6.84 g, 85.4%) as a white oil that did not solidify after 3 days at -10° C. The 1H and 13C NMR spectra of this oil were virtually identical to that described for the ketone produced in Example XXIII via method A and the material proved to be satisfactory for use in the following Examples XXV and XXVI. ##STR40##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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